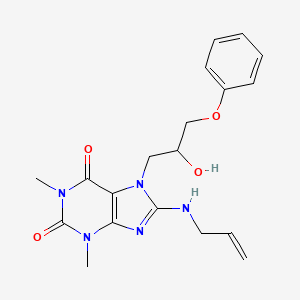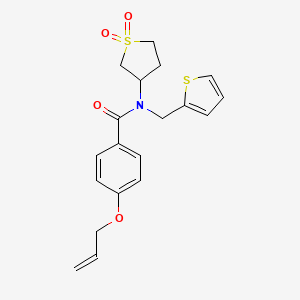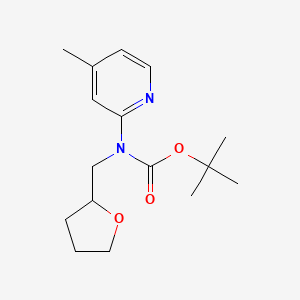![molecular formula C22H21N5O3 B2561167 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 894999-72-5](/img/structure/B2561167.png)
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a synthetic molecule with the molecular formula C22H21N5O3. It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
The compound was synthesized as part of a series of novel CDK2 targeting compounds . The synthesis involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and contributes to its biological activity .Chemical Reactions Analysis
The compound was synthesized as part of a series of novel CDK2 inhibitors . The chemical reactions involved in its synthesis would have been carefully designed to ensure the correct formation of the pyrazolo[3,4-d]pyrimidine scaffold .Physical And Chemical Properties Analysis
The compound has a molecular weight of 403.442. Further physical and chemical properties may need to be determined experimentally.Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family have been explored for their potential as selective ligands for imaging proteins associated with neuroinflammation and other pathologies using positron emission tomography (PET). For example, the development of [18F]DPA-714, a derivative within this family, demonstrates the utility of these compounds in the synthesis of radioligands for non-invasive imaging techniques, offering insights into the molecular underpinnings of diseases and potential for early diagnosis (Dollé et al., 2008).
Anticancer Activity
Some derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer agents, providing a foundation for further exploration into their therapeutic applications (Al-Sanea et al., 2020).
Antimicrobial Agents
Studies on new heterocycles incorporating the antipyrine moiety, closely related to the pyrazolo[3,4-d]pyrimidin structure, have shown that these compounds possess significant antimicrobial activity. Such findings highlight the potential of these compounds in addressing antimicrobial resistance and developing new antibiotics (Bondock et al., 2008).
Chemical Synthesis and Drug Development
Research into the practical synthesis of compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family points towards their importance in the development of ligands targeting specific proteins, such as the translocator protein (TSPO). These efforts not only shed light on the versatility of these compounds in chemical synthesis but also their application in drug development and molecular pharmacology (Banister et al., 2012).
Neuroprotective and Anticonvulsant Potential
Explorations into novel anticonvulsant agents have led to the development of compounds such as Epimidin, which is based on a pyrazolo[3,4-d]pyrimidin-4-one structure. The detailed pharmacological profiling and stability assessments of such compounds under various conditions underscore their potential as new therapeutic agents for neurological conditions (Severina et al., 2021).
Mecanismo De Acción
Safety and Hazards
As a synthetic compound, it is not intended for human or veterinary use. It should be handled with care in a research setting to avoid potential hazards.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-9-18(15(2)10-14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-6-4-5-7-19(17)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYUIKZXKNBQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)



![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)
![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)

![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)
